N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide
Overview
Description
N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide, commonly known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ is a redox-cycling agent that generates reactive oxygen species (ROS) and has been used to study oxidative stress and its effects on cellular processes.
Mechanism of Action
DMNQ generates N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide through redox cycling, which can lead to oxidative stress and damage to cellular components. The this compound generated by DMNQ can react with lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.
Biochemical and Physiological Effects:
DMNQ has been shown to induce oxidative stress and damage to cellular components, leading to apoptosis and cell death. DMNQ has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using DMNQ in scientific research is its ability to generate N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide and induce oxidative stress, which can be useful in studying the effects of oxidative stress on cellular processes. However, DMNQ has limitations, such as its potential to generate non-specific effects and its ability to cause toxicity at high concentrations.
Future Directions
1. Investigating the role of DMNQ in the regulation of cellular signaling pathways.
2. Studying the effects of DMNQ on cellular metabolism and energy production.
3. Developing new derivatives of DMNQ with improved selectivity and efficacy.
4. Investigating the potential therapeutic applications of DMNQ in the treatment of diseases associated with oxidative stress.
5. Studying the effects of DMNQ on different cell types and tissues to better understand its mechanisms of action.
Scientific Research Applications
DMNQ has been used in a wide range of scientific research studies, including investigations into the mechanisms of oxidative stress, mitochondrial dysfunction, and apoptosis. DMNQ has also been used to study the effects of oxidative stress on various cellular processes, such as DNA damage, lipid peroxidation, and protein oxidation.
properties
IUPAC Name |
N-[(E)-1-(2,5-dimethylthiophen-3-yl)ethylideneamino]-2-hydroxynaphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-11-10-16(13(3)24-11)12(2)20-21-19(23)18-15-7-5-4-6-14(15)8-9-17(18)22/h4-10,22H,1-3H3,(H,21,23)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJTROREUENHG-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=NNC(=O)C2=C(C=CC3=CC=CC=C32)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)C)/C(=N/NC(=O)C2=C(C=CC3=CC=CC=C32)O)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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